![molecular formula C15H12F3N3O2 B12441300 (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is a complex organic compound that features a trifluoromethyl group and a quinazoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethyl iodide, aromatic halides, and various catalysts such as copper. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives.
Scientific Research Applications
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: Compounds with similar structural features and potential anticancer properties.
Uniqueness
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is unique due to its specific combination of a quinazoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12F3N3O2 |
|---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-10-6-5-8-3-1-2-4-9(8)12(10)20-14(21-13)19-7-11(22)23/h1-4H,5-7H2,(H,22,23)(H,19,20,21) |
InChI Key |
ZWAFVBWOCMZHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


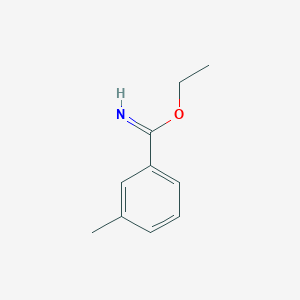
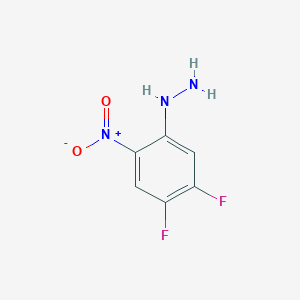
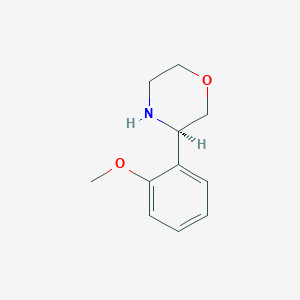

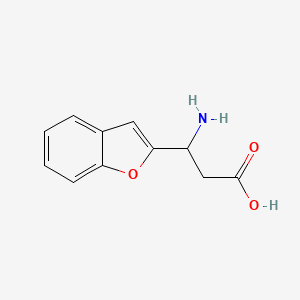

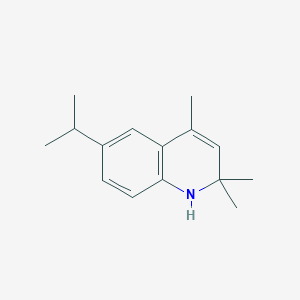


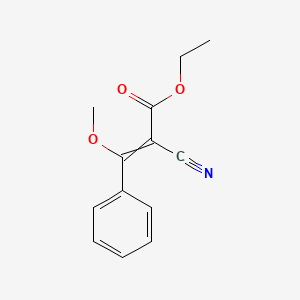
![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
![4-[[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12441296.png)
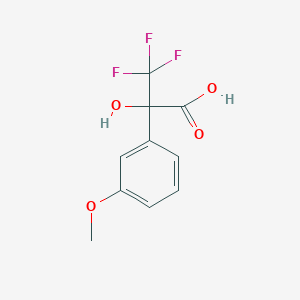
![[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B12441305.png)
